3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridin-3-yl and piperazin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multi-step procedures. One common method includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Substitution reactions: The pyridazine core is then subjected to substitution reactions to introduce the pyridin-3-yl and piperazin-1-yl groups. This often involves nucleophilic aromatic substitution reactions.
Final modifications: The final product is purified and characterized using techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a piperazin-1-yl group.
Pyrazinamide: An anti-tubercular agent with a similar pyridine core structure.
Uniqueness
3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is unique due to its specific substitution pattern and the presence of both pyridazine and pyrimidine rings. This structural uniqueness may confer distinct biological activities and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7/c1-14-11-18(21-13-20-14)25-9-7-24(8-10-25)17-5-4-16(22-23-17)15-3-2-6-19-12-15/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJDHRCACERNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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